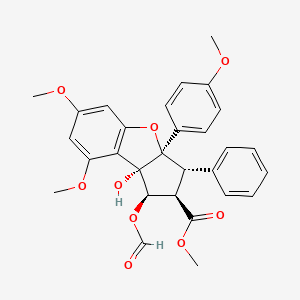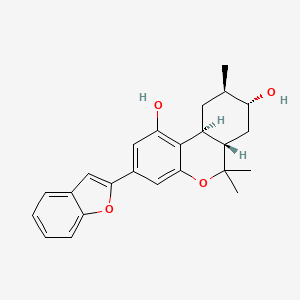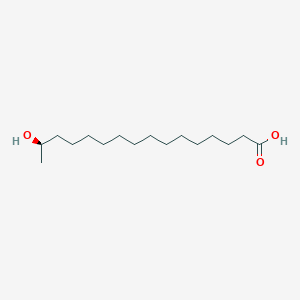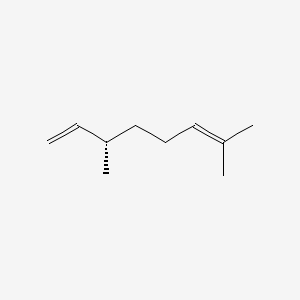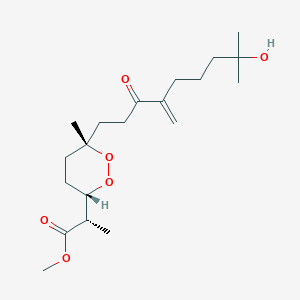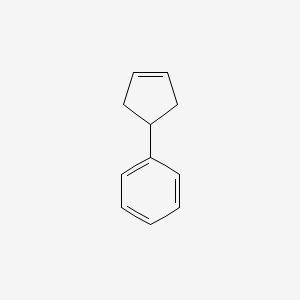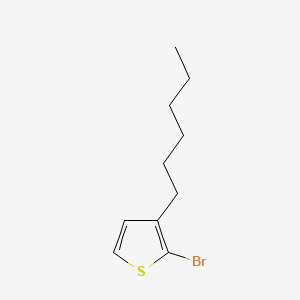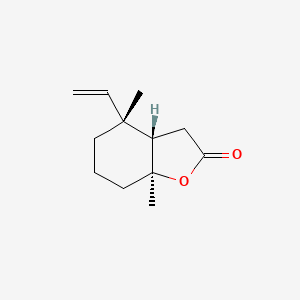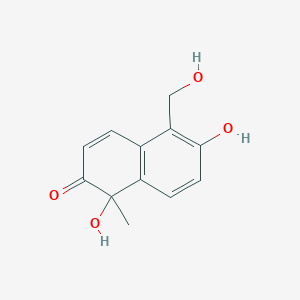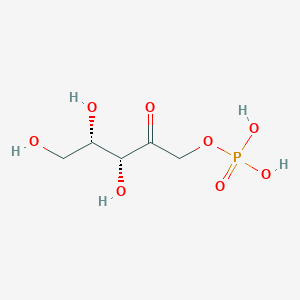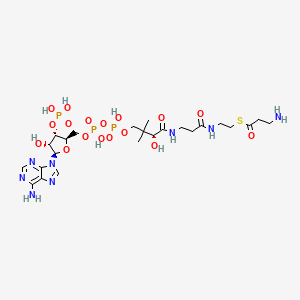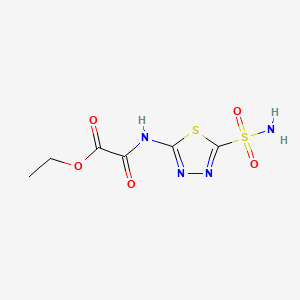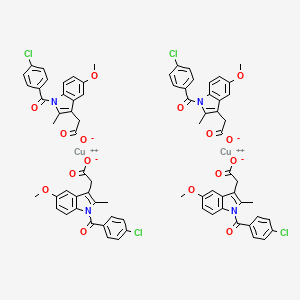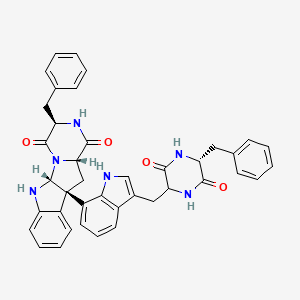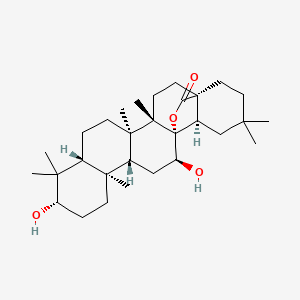
Oleanderolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleanderolide is a natural product found in Cyclolepis genistoides and Nerium oleander with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Na+/K+-ATP-ase Inhibitory Activity
Oleandrin, a significant constituent of Nerium oleander, demonstrates pronounced anticancer activity. The synthesis and testing of various androstenolone acetate derivatives, including oleandrin, have shown cytotoxic and Na+/K+-ATP-ase inhibitory activities. This underlines the complex nature of the relationship between these activities and their potential use in cancer treatment (Michalak et al., 2019).
Anticancer Properties
Cardenolides from Nerium oleander, including oleandrin, have shown anticancer activities. These compounds block the G2/M-phase or the S-phase in tumor cells, indicating their potential in cancer therapy. This aligns with traditional medicinal uses of Nerium oleander for cancer treatment (Rashan et al., 2011).
Enzyme Inhibitory and Antioxidant Activities
Oleander flower extracts, including oleandrin, have been studied for their enzyme inhibitory activities (cholinesterase, α-glucosidase, α-amylase, tyrosinase) and antioxidant properties. This suggests the potential of oleander in the development of drugs for diabetes, skin care, and other conditions (Balkan et al., 2018).
Antidiabetic Activity
The extracts from Nerium oleander, including oleandrin, have shown antidiabetic effects in animal models. These findings support traditional uses of oleander in ethnomedicinal systems and indicate its potential in glycemic control (Dey et al., 2019).
Role in Gut Microbiome
Oleander extracts, including oleandrin, have been linked to metabolic and immunological health benefits, potentially influenced by the gut microbiome. This highlights the importance of understanding the differential pharmaco-toxicological effects of oleander (Dey, 2020).
Water Purification
Studies on the use of Oleander plant tissues for adsorbing Methylene Blue dye from polluted water demonstrate its potential in environmental applications, particularly in water purification processes (Abu-El-Halawa et al., 2016).
Structural Properties and Detection Methods
Research on oleandrin's natural sources, structural properties, and detection methods contributes to understanding its pharmacokinetics and toxicology, which is crucial for its safe clinical applications (Zhai et al., 2022).
Eigenschaften
Produktname |
Oleanderolide |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-10,16-dihydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-23-one |
InChI |
InChI=1S/C30H48O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-18-25(3,4)21(31)9-10-26(18,5)19(27)16-22(32)30(28,20(29)17-24)34-23(29)33/h18-22,31-32H,8-17H2,1-7H3/t18-,19+,20+,21-,22-,26-,27+,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
CXELEGXSGVFEND-NVTHVPAHSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)(C)C)O |
Kanonische SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5CC(C4(C2C1)OC3=O)O)C)O)(C)C)C)C)C |
Synonyme |
3beta,12alpha-dihydroxyolean-28,13beta-olide oleanderolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



